N-(5-chloro-2-methoxyphenyl)-2-{[4-methyl-5-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound is a structurally complex acetamide derivative featuring a 5-chloro-2-methoxyphenyl group, a triazole-thioether linkage, and a methyl-substituted pyridinone moiety. Its design integrates pharmacophoric elements associated with bioactivity, such as the sulfanylacetamide backbone (common in enzyme inhibitors) and heterocyclic triazole/pyridinone systems known for modulating solubility and target binding .
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[4-methyl-5-(1-methyl-6-oxopyridin-3-yl)-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O3S/c1-23-9-11(4-7-16(23)26)17-21-22-18(24(17)2)28-10-15(25)20-13-8-12(19)5-6-14(13)27-3/h4-9H,10H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVDZJCXPYLQRPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=CC1=O)C2=NN=C(N2C)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural Comparison of Key Analogues
Key Observations :
- Triazole Modifications: Replacement of the pyridinone group (target compound) with pyridinyl (573943-64-3) or phenoxymethyl (539808-36-1) alters electronic properties and target specificity. Pyridinone derivatives may exhibit stronger hydrogen-bonding capacity .
- Substituent Effects : The 5-chloro-2-methoxyphenyl group in the target compound vs. 4-chloro-2-methoxy-5-methylphenyl (573943-64-3) introduces steric and electronic differences, impacting receptor binding .
Bioactivity and Mechanism of Action
Table 2: Bioactivity Comparison Using Molecular Similarity Metrics
Findings :
- Lower similarity (65%) with antimicrobial analogue 539808-36-1 implies divergent modes of action, possibly due to the pyridinone moiety’s role in redox modulation .
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Analysis :
- The target compound’s higher LogP (3.2) vs.
- Metabolic instability (CYP3A4 substrate) may necessitate prodrug design for improved bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
